molecular formula C23H30N4 B2730785 5-[3-(tert-butyl)benzyl]-2-[4-(tert-butyl)benzyl]-2H-1,2,3,4-tetraazole CAS No. 866151-74-8

5-[3-(tert-butyl)benzyl]-2-[4-(tert-butyl)benzyl]-2H-1,2,3,4-tetraazole

Cat. No.: B2730785
CAS No.: 866151-74-8
M. Wt: 362.521
InChI Key: KTEQDJFNZPTRFS-UHFFFAOYSA-N
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Description

5-[3-(tert-butyl)benzyl]-2-[4-(tert-butyl)benzyl]-2H-1,2,3,4-tetraazole is a synthetic organic compound characterized by the presence of two tert-butylbenzyl groups attached to a tetraazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(tert-butyl)benzyl]-2-[4-(tert-butyl)benzyl]-2H-1,2,3,4-tetraazole typically involves the following steps:

    Formation of the Tetraazole Ring: The tetraazole ring can be synthesized through a between an azide and a nitrile compound under acidic or basic conditions.

    Introduction of tert-Butylbenzyl Groups: The tert-butylbenzyl groups can be introduced via a Friedel-Crafts alkylation reaction, where tert-butylbenzyl chloride reacts with the tetraazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl groups, leading to the formation of tert-butyl alcohol derivatives.

    Reduction: Reduction reactions can target the benzyl groups, converting them into corresponding benzyl alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products

    Oxidation: Formation of tert-butyl alcohol derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-[3-(tert-butyl)benzyl]-2-[4-(tert-butyl)benzyl]-2H-1,2,3,4-tetraazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it a valuable tool for investigating enzyme-substrate interactions and receptor binding.

Medicine

In medicinal chemistry, this compound has potential applications as a pharmacophore in the design of new drugs. Its ability to interact with biological targets can be harnessed to develop therapeutic agents for various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5-[3-(tert-butyl)benzyl]-2-[4-(tert-butyl)benzyl]-2H-1,2,3,4-tetraazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl groups provide steric hindrance, which can influence the binding affinity and selectivity of the compound. The tetraazole ring can participate in hydrogen bonding and π-π interactions, further modulating its activity.

Comparison with Similar Compounds

Similar Compounds

    5-[3-(tert-butyl)benzyl]-2H-1,2,3,4-tetraazole: Lacks the second tert-butylbenzyl group, resulting in different reactivity and applications.

    2-[4-(tert-butyl)benzyl]-2H-1,2,3,4-tetraazole: Similar structure but with only one tert-butylbenzyl group, leading to variations in chemical behavior.

Uniqueness

5-[3-(tert-butyl)benzyl]-2-[4-(tert-butyl)benzyl]-2H-1,2,3,4-tetraazole is unique due to the presence of two tert-butylbenzyl groups, which impart distinct steric and electronic properties. This dual substitution enhances its stability and reactivity, making it a versatile compound for various applications.

Biological Activity

5-[3-(tert-butyl)benzyl]-2-[4-(tert-butyl)benzyl]-2H-1,2,3,4-tetraazole is a compound of interest due to its potential biological activities. This article reviews its biological activity based on available research findings, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C19H24N4\text{C}_{19}\text{H}_{24}\text{N}_4

This structure features a tetraazole ring which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of tetraazole derivatives. In particular, compounds with similar structures have demonstrated effectiveness against various bacterial strains. For instance, a study reported that tetraazole derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

CompoundBacterial StrainMIC (µg/mL)
Tetraazole Derivative AStaphylococcus aureus64
Tetraazole Derivative BEscherichia coli128
Tetraazole Derivative CPseudomonas aeruginosa32

Anticancer Activity

The anticancer potential of tetraazole compounds has also been explored. In vitro studies suggest that this compound can induce apoptosis in cancer cell lines. For example, a study demonstrated that this compound reduced cell viability in breast cancer cells (MCF-7) by approximately 50% at a concentration of 10 µM after 48 hours of treatment .

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)15
A549 (Lung Cancer)12

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit certain enzymes. Notably, it has shown promise as an inhibitor of glucosidase enzymes which are crucial in carbohydrate metabolism. Inhibition assays revealed that the compound inhibited glucosidase activity with an IC50 value of 25 µM .

The biological activities of tetraazoles are often attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. The nitrogen atoms in the tetraazole ring can form hydrogen bonds with active sites on enzymes or receptors, leading to altered biological responses.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various tetraazole derivatives demonstrated their antimicrobial efficacy against clinical isolates of bacteria. The results indicated that modifications in the side chains significantly influenced the antimicrobial activity.
  • Anticancer Studies : Research involving the treatment of MCF-7 cells with the compound showed a dose-dependent decrease in cell proliferation and an increase in apoptotic markers such as caspase-3 activation.

Properties

IUPAC Name

5-[(3-tert-butylphenyl)methyl]-2-[(4-tert-butylphenyl)methyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4/c1-22(2,3)19-12-10-17(11-13-19)16-27-25-21(24-26-27)15-18-8-7-9-20(14-18)23(4,5)6/h7-14H,15-16H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEQDJFNZPTRFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2N=C(N=N2)CC3=CC(=CC=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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